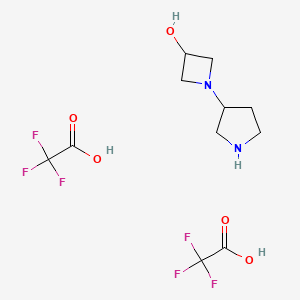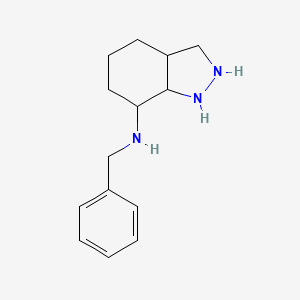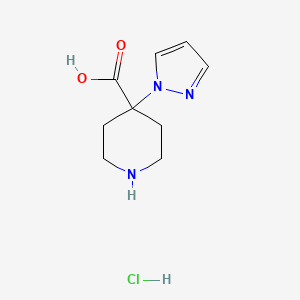![molecular formula C17H22ClNO B1487382 {3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrochloride CAS No. 2202949-01-5](/img/structure/B1487382.png)
{3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrochloride
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrochloride typically involves the reaction of 2-(2-phenylethyl)phenol with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxy group displaces the chlorine atom on the propylamine chain. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the nucleophilicity of the phenoxy group and the electrophilicity of the propylamine chain can also be employed to increase the efficiency of the synthesis.
化学反応の分析
Types of Reactions
{3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated phenoxy derivatives.
科学的研究の応用
{3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of {3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with the target, while the amine group can form ionic bonds. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- {3-[2-(2-Phenylethyl)phenoxy]propyl}amine
- {3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrobromide
- {3-[2-(2-Phenylethyl)phenoxy]propyl}amine sulfate
Uniqueness
{3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrochloride is unique due to its specific combination of a phenoxy group and a propylamine chain, which imparts distinct chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
IUPAC Name |
3-[2-(2-phenylethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c18-13-6-14-19-17-10-5-4-9-16(17)12-11-15-7-2-1-3-8-15;/h1-5,7-10H,6,11-14,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTYRKYSWQALHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2-{2-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487313.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid hydrochloride](/img/structure/B1487317.png)


